Octanoic acid isopropanolamine salt

描述

属性

CAS 编号 |

68171-53-9 |

|---|---|

分子式 |

C11H25NO3 |

分子量 |

219.32 g/mol |

IUPAC 名称 |

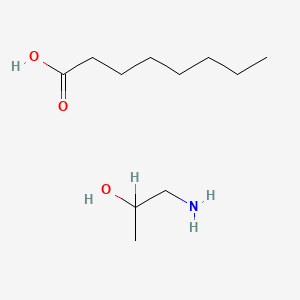

1-aminopropan-2-ol;octanoic acid |

InChI |

InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3 |

InChI 键 |

NWHZTFUOECHPPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.CC(CN)O |

规范 SMILES |

CCCCCCCC(=O)O.CC(CN)O |

其他CAS编号 |

68171-53-9 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:

C8H16O2+C3H9NO→C8H15O2NH2C3H7OH

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

科学研究应用

Octanoic acid isopropanolamine salt has shown promise in pharmaceutical formulations due to its ability to enhance drug solubility and stability. It acts as an emulsifier and stabilizer in drug delivery systems.

Case Study: Drug Delivery Systems

- Objective: To evaluate the effectiveness of this compound in improving the solubility of hydrophobic drugs.

- Methodology: The compound was incorporated into lipid-based formulations.

- Results: Enhanced solubility and bioavailability of poorly soluble drugs were observed, leading to improved therapeutic efficacy.

Cosmetic Applications

In cosmetics, this compound serves as a conditioning agent. Its quaternary structure allows it to interact effectively with keratin fibers, making it suitable for hair care products.

Case Study: Hair Conditioning Products

- Objective: To assess the conditioning effects of this compound in hair care formulations.

- Methodology: Comparative analysis with traditional conditioning agents.

- Results: Products containing the salt demonstrated superior conditioning properties, improving hair texture and manageability.

Industrial Applications

The compound is also utilized in industrial settings, particularly as a surfactant and emulsifier in various processes such as metal machining and cleaning agents.

Industrial Uses

| Application | Description |

|---|---|

| Metal Machining | Acts as a lubricant and corrosion inhibitor. |

| Cleaning Agents | Functions as a surfactant enhancing cleaning efficiency. |

| Wood Preservation | Used in formulations to protect wood from decay. |

Environmental Applications

Research indicates that this compound can be employed in bioremediation efforts due to its biodegradable nature and low toxicity to aquatic organisms.

Case Study: Bioremediation

- Objective: To explore the potential of this compound in degrading environmental pollutants.

- Methodology: Application of the compound in contaminated soil samples.

- Results: Significant reduction in pollutant levels was achieved, indicating its effectiveness as a bioremediation agent.

作用机制

The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.

相似化合物的比较

Key Differences :

- Ethanolamine octanoate’s smaller amine group enhances water solubility, making it suitable for personal care products.

- Dioctylamine octanoate’s bulky amine tail increases hydrophobicity, favoring industrial applications like lubricants .

Metal Salts of Octanoic Acid

Metal salts of octanoic acid are widely used in catalysis, coatings, and stabilizers.

Key Differences :

- Potassium octanoate is preferred in food-grade and pharmaceutical applications due to low toxicity.

- Lead octanoate is restricted to specialized industrial uses due to environmental and health risks .

Fluorinated Derivatives

Fluorinated octanoic acid derivatives, such as sodium pentadecafluoro-octanoate, exhibit unique properties due to fluorine substitution.

Key Differences :

- Fluorinated derivatives are valued for chemical stability but face regulatory scrutiny due to environmental persistence.

- Ethanolamine octanoate is biodegradable and safer for consumer products .

Structural Analogues

Octanoic acid (C8) and decanoic acid (C10) differ in chain length, leading to divergent biological effects.

Key Differences :

- Octanoic acid disrupts bone remodeling in mice, while decanoic acid is neutral . This suggests that even minor chain-length variations can alter biological activity.

Research Findings and Implications

- Bone Health: Long-term octanoic acid exposure in mice reduced bone mineral density by 15–20%, highlighting risks for osteoporosis-prone populations .

- Industrial Use: Potassium octanoate improves polyurethane foam production efficiency by 30% compared to traditional catalysts .

- Environmental Impact: Fluorinated octanoate derivatives exhibit half-lives exceeding 50 years in aquatic systems, driving bans in multiple countries .

常见问题

Basic Research Questions

Q. How can octanoic acid isopropanolamine salt be synthesized and characterized for research purposes?

- Methodology : The salt is typically synthesized by reacting octanoic acid with isopropanolamine (2-aminoethanol) in a 1:1 molar ratio under controlled pH and temperature. Purification involves distillation to remove unreacted starting materials. Characterization employs techniques like NMR, FTIR, and mass spectrometry to confirm the structure (C10H23NO3, CAS 28098-03-5). Physical properties (e.g., boiling point: 239.3°C, density: ~1.0 g/cm³) should be verified using differential scanning calorimetry (DSC) and viscometry .

Q. What standard assays are used to evaluate the antifungal activity of octanoic acid derivatives?

- Methodology : Disk diffusion or microdilution assays (e.g., CLSI M27/M38 protocols) are employed to test antifungal efficacy. Minimum inhibitory concentrations (MICs) against common fungi (e.g., Candida albicans) are quantified. Synergistic effects with other antifungals can be assessed using checkerboard assays. Ensure proper controls (e.g., solvent-only and positive controls like fluconazole) to validate results .

Q. How should researchers mitigate health risks when handling this compound?

- Methodology : Implement local exhaust ventilation and use PPE (gloves, goggles, lab coats). Safety showers and eyewash stations must be accessible. Acute toxicity data may be limited; thus, adhere to ALARA principles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste management services. Stability tests under varying temperatures and light exposure are critical for safe storage .

Advanced Research Questions

Q. What genetic engineering strategies enhance microbial production of octanoic acid, a precursor to the isopropanolamine salt?

- Methodology : In Saccharomyces cerevisiae, overexpress fatty acid biosynthesis genes (e.g., KCS1, FSH2) identified via high-throughput screening using octanoic acid-responsive biosensors (e.g., pPDR12 promoter coupled to GFP). RNA-Seq analysis of producer strains reveals transcriptional responses, such as RPL40B overexpression increasing titers by 40%. Validate targets via CRISPR-Cas9 or homologous recombination .

Q. How can microfluidic systems leverage octanoic acid’s physicochemical properties for novel applications?

- Methodology : Design microfluidic chips where octanoic acid binds polar water molecules while repelling ions (e.g., Na⁺, Cl⁻) for desalination. Optimize flow rates and channel geometry to maximize ion rejection. Use conductivity measurements to quantify salinity reduction. Decant octanoic acid post-process, and validate scalability via pilot studies .

Q. How do researchers reconcile contradictory data on octanoic acid’s environmental impact?

- Methodology : Conduct biodegradability assays (e.g., OECD 301B) to confirm microbial breakdown rates. Compare with ecotoxicity data (e.g., Daphnia magna LC50) to assess aquatic risks. Address gaps in soil mobility studies using column leaching tests. Publish null/negative findings to clarify discrepancies between lab and field observations .

Q. What transcriptomic approaches reveal strain adaptation during octanoic acid overproduction?

- Methodology : Perform RNA-Seq on S. cerevisiae at different fermentation phases. Use tools like DESeq2 for differential expression analysis. Pathway enrichment (e.g., KEGG, GO) identifies stress responses (e.g., oxidative stress genes). Validate hypotheses via qRT-PCR and knockout strains. Integrate multi-omics data (proteomics/metabolomics) for systems-level insights .

Methodological Notes

- Data Validation : Cross-reference CAS 28098-03-5 properties with databases like PubChem or ChEMBL to ensure consistency .

- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., NIH Guidelines) when engineering microbial strains .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability in antifungal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。